molecular formula C18H14ClN3O2S B6424037 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 460339-35-9

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B6424037
CAS No.: 460339-35-9
M. Wt: 371.8 g/mol
InChI Key: BXLNONCGTFMPPK-UHFFFAOYSA-N
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Description

2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl group at position 2. The sulfanyl bridge connects the oxadiazole moiety to a ketone-bearing ethanone unit, which is further linked to a 2,3-dihydroindole (indoline) ring. This structure combines electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (dihydroindole) groups, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-14-6-3-5-13(10-14)17-20-21-18(24-17)25-11-16(23)22-9-8-12-4-1-2-7-15(12)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLNONCGTFMPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the reaction of 3-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the corresponding oxadiazole derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and acidic conditions.

  • Reduction: : LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: : Amines, thiols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted oxadiazoles or indolines.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory or infectious diseases.

  • Material Science: : Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as a versatile intermediate for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl substitution in 6d and 16 , which may alter electronic properties and biological target affinity.
  • Replacement of dihydroindole with benzimidazole (as in 4a ) shifts activity from anticancer to anti-inflammatory, highlighting the role of the heterocyclic amine .

Pharmacological Activity

Anticancer Potential

Analogues such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives exhibit cytotoxicity proportional to substituent electron-withdrawing effects. For example, nitro- and chloro-substituted derivatives showed enhanced activity against cancer cell lines . The target compound’s 3-chlorophenyl group may confer similar cytotoxicity, though direct evidence is required.

Anti-inflammatory Activity

Compound 4a (63.35% inhibition) demonstrates that oxadiazole-thioether linkages paired with aromatic amines (e.g., benzimidazole) are effective against inflammation.

Antimicrobial Activity

Thiadiazole-oxadiazole hybrids like 6d exhibit anticandidal activity, suggesting that the sulfanyl bridge and halogenated aryl groups enhance membrane penetration or target fungal enzymes .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₉H₁₅ClN₄O₂S) has a molecular weight of ~410.86 g/mol. Comparatively, 4a (C₁₉H₁₄N₄O₂S) weighs ~386.41 g/mol, while 13 (C₂₀H₁₂ClF₃N₄O₂S₂) is heavier at 496.91 g/mol due to trifluoromethyl and pyridyl groups .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 6d at 167°C) generally exhibit higher melting points than those with electron-donating groups .

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